molecular formula C22H36Cl3N9O4 B555420 L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride CAS No. 201847-69-0

L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride

Cat. No. B555420
CAS RN: 201847-69-0
M. Wt: 487,56*109,36 g/mole
InChI Key: FFHVRMNAOAAXTM-XYTXGRHFSA-N
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Description

L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride is a fluorogenic substrate for cathepsin B or aminopeptidase III . It yields a blue fluorescent solution upon cleavage . It is also a specific substrate for cathepsin H .


Molecular Structure Analysis

The molecular formula of this compound is C22H33N9O4·3HCl . Its molecular weight is 596.95 g/mol . The IUPAC name is (2S)-2-amino-5-(diaminomethylideneamino)-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pentanamide;trihydrochloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula C22H33N9O4·3HCl and a molecular weight of 596.95 g/mol . It is a fluorogenic substrate that yields a blue fluorescent solution upon cleavage .

Scientific Research Applications

Enzymatic Activity and Protein Interactions

L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride plays a significant role in studying enzymatic activities, particularly in the context of proteases. For instance, an arginine aminopeptidase from Lactobacillus sakei, which hydrolyzes basic amino acids from peptide substrates, demonstrates specificity for substrates like Arg-7-amido-4-methylcoumarin, highlighting the utility of such compounds in enzymatic characterizations (Sanz & Toldrá, 2002). Similarly, solid-phase synthesis techniques have been developed for peptide-7-amino-4-methylcoumarin conjugates, facilitating the study of protease behaviors in biological systems (Hong, He, & Song, 2010).

Biomedical Applications

In the field of biomedicine, compounds like this compound are instrumental in assessing the activity of specific enzymes relevant to disease states. For instance, a study on protein arginine N-methyltransferase 6 (PRMT6) utilized a fluorogenic substrate closely related to this compound, demonstrating its utility in developing assays for enzyme activity related to cancer and infectious diseases (Kramer et al., 2018).

Material Science and Polymer Research

The compound's relevance extends into material science, where its derivatives are used in the synthesis and characterization of novel materials. For example, the synthesis and fluorogenic properties of certain coumarin derivatives provide insights into developing new materials with specific optical properties (Mustafa et al., 2011).

Metabolic Pathways and Disease Mechanisms

This compound also finds application in exploring metabolic pathways and disease mechanisms. The metabolism of L-arginine, for example, plays a crucial role in immune responses and tumorigenesis, with studies highlighting the enzyme dynamics and metabolic products affecting cell functions and disease pathways (Bronte & Zanovello, 2005).

Biochemical Analysis

Biochemical Properties

L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride plays a significant role in biochemical reactions. It interacts with cathepsin H, a lysosomal cysteine protease . The nature of these interactions involves the hydrolysis of the compound by the enzyme, leading to the release of a strong fluorescent signal .

Cellular Effects

The effects of this compound on cells are primarily related to its role as a substrate for cathepsin H . As cathepsin H is involved in protein degradation within lysosomes, the compound can indirectly influence cellular processes such as protein turnover and recycling .

Molecular Mechanism

The molecular mechanism of action of this compound involves its hydrolysis by cathepsin H . This reaction releases a strong fluorescent signal, which can be detected and quantified . This allows for the assessment of cathepsin H activity in biological samples .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can be observed over time through the monitoring of the fluorescent signal generated by its hydrolysis . Information on the compound’s stability, degradation, and long-term effects on cellular function can be obtained through such studies .

Metabolic Pathways

This compound is involved in the metabolic pathway of protein degradation, specifically as a substrate for the enzyme cathepsin H . The compound’s interactions with this enzyme can potentially influence metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be influenced by the localization of cathepsin H, as the compound is a substrate for this enzyme .

Subcellular Localization

The subcellular localization of this compound is likely to be within lysosomes, given that it is a substrate for the lysosomal enzyme cathepsin H . Its localization can influence its activity and function .

properties

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pentanamide;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N9O4.3ClH/c1-12-10-18(32)35-17-11-13(6-7-14(12)17)30-20(34)16(5-3-9-29-22(26)27)31-19(33)15(23)4-2-8-28-21(24)25;;;/h6-7,10-11,15-16H,2-5,8-9,23H2,1H3,(H,30,34)(H,31,33)(H4,24,25,28)(H4,26,27,29);3*1H/t15-,16-;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHVRMNAOAAXTM-XYTXGRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36Cl3N9O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647367
Record name N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-ornithinamide--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

201847-69-0
Record name N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-ornithinamide--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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